molecular formula C44H24ClN5 B6294749 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile CAS No. 1469704-61-7

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile

Cat. No.: B6294749
CAS No.: 1469704-61-7
M. Wt: 658.1 g/mol
InChI Key: AETFKBFYWGEUOV-UHFFFAOYSA-N
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Description

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central isophthalonitrile core substituted with three carbazole groups and a chlorine atom, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where carbazole is reacted with a suitable isophthalonitrile derivative under controlled conditions. The reaction often requires the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity, and the reactions are carried out in large reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The carbazole groups can be oxidized to form carbazole-quinones.

    Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Carbazole-quinones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile largely depends on its application. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device. In biological systems, it may interact with specific proteins or nucleic acids, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine: Another compound with a similar structure but different core, used in similar applications.

    2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-benzenetriamine: Features a benzene core with carbazole substitutions, used in organic electronics.

Uniqueness

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile is unique due to the presence of the chlorine atom and the isophthalonitrile core, which impart distinct electronic and steric properties. These differences can influence the compound’s reactivity and suitability for specific applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2,4,6-tri(carbazol-9-yl)-5-chlorobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H24ClN5/c45-41-43(49-37-21-9-3-15-29(37)30-16-4-10-22-38(30)49)33(25-46)42(48-35-19-7-1-13-27(35)28-14-2-8-20-36(28)48)34(26-47)44(41)50-39-23-11-5-17-31(39)32-18-6-12-24-40(32)50/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETFKBFYWGEUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)N5C6=CC=CC=C6C7=CC=CC=C75)Cl)N8C9=CC=CC=C9C1=CC=CC=C18)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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